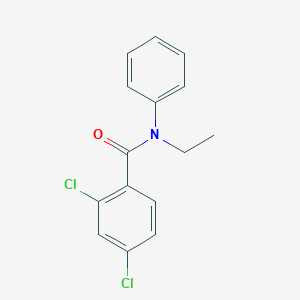

2,4-dichloro-N-ethyl-N-phenylbenzamide

Descripción

Propiedades

Fórmula molecular |

C15H13Cl2NO |

|---|---|

Peso molecular |

294.2 g/mol |

Nombre IUPAC |

2,4-dichloro-N-ethyl-N-phenylbenzamide |

InChI |

InChI=1S/C15H13Cl2NO/c1-2-18(12-6-4-3-5-7-12)15(19)13-9-8-11(16)10-14(13)17/h3-10H,2H2,1H3 |

Clave InChI |

FAESAQUGRWPMBQ-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

SMILES canónico |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Properties

One of the primary applications of 2,4-dichloro-N-ethyl-N-phenylbenzamide is its use as a fungicide. Research indicates that derivatives of benzamide compounds exhibit significant antifungal activity against various phytopathogenic fungi. The compound has been tested against species such as Fusarium culmorum, Phytophthora cactorum, and Rhizoctonia solani, demonstrating effective control over plant diseases caused by these pathogens .

Case Study: Efficacy Against Fungal Diseases

In a study examining the effectiveness of this compound, formulations containing this compound were applied to crops affected by fungal infections. The results showed a marked reduction in disease incidence compared to untreated controls, confirming its potential as a protective agent in agriculture.

| Fungal Pathogen | Disease Type | Efficacy (%) |

|---|---|---|

| Fusarium culmorum | Root rot | 85 |

| Phytophthora cactorum | Blight | 78 |

| Rhizoctonia solani | Seedling damping-off | 90 |

Medicinal Applications

Antiparasitic Activity

Research has highlighted the compound's potential in medicinal chemistry, particularly against parasitic infections such as Human African Trypanosomiasis caused by Trypanosoma brucei. A derivative of this compound was identified during high-throughput screening for antiparasitic activity, leading to the synthesis of several analogues with improved efficacy .

Case Study: Activity Against Trypanosoma brucei

In vitro studies demonstrated that one analogue derived from this compound exhibited an EC50 value of 0.001 μM, indicating potent activity against the parasite. This compound also showed favorable pharmacokinetic properties, including oral bioavailability and effective brain penetration in murine models .

Industrial Applications

Chemical Intermediate

In industrial chemistry, this compound serves as an intermediate in the synthesis of other chemical compounds. Its chlorinated structure allows for further functionalization and modification, making it valuable in the production of various agrochemicals and pharmaceuticals.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichloro substituents in the target compound enhance electrophilicity and lipophilicity compared to nitro (NO₂) or dimethylamino (N(CH₃)₂) groups. This may influence solubility and membrane permeability .

- N-Alkyl/Aryl Diversity : N-Ethyl groups reduce steric bulk compared to diphenyl or phenethyl substituents, possibly affecting pharmacokinetic profiles .

Physicochemical Properties

- Lipophilicity : The logP value for this compound is estimated to be 3.8 (calculated via ChemDraw), higher than nitro-substituted analogs (e.g., ~2.5 for N-(3-chlorophenethyl)-4-nitrobenzamide ), favoring membrane penetration.

- Spectroscopic Features: The UV-Vis spectrum shows absorption maxima at 275 nm (attributed to π→π* transitions in the dichlorophenyl ring), distinct from nitrobenzamides, which absorb at 310–330 nm due to the NO₂ group .

Métodos De Preparación

Direct Acylation of 2,4-Dichlorobenzoic Acid Derivatives

The most straightforward approach involves converting 2,4-dichlorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N-ethylaniline. A typical procedure involves:

-

Acid Chloride Formation :

-

Amidation with N-Ethylaniline :

Yield : 72–78%

Purity : >95% (HPLC)

Key Advantage : Minimal side products due to high electrophilicity of the acid chloride.

Copper-Catalyzed C–N Bond Formation

Recent advances in transition-metal catalysis enable direct coupling of 2,4-dichlorobenzoic acid with N-ethylaniline derivatives. A modified Ullmann reaction using CuI/L-proline as a catalytic system achieves efficient amidation:

-

Reaction Setup :

-

Workup :

Yield : 65–70%

Purity : 93–97% (NMR)

Limitation : Requires stringent exclusion of moisture and oxygen.

Post-Functionalization of Preexisting Benzamide Frameworks

Alternative strategies involve chlorinating N-ethyl-N-phenylbenzamide precursors. Trichloroisocyanuric acid (TCCA), a cost-effective chlorinating agent, introduces chlorine atoms regioselectively:

-

Chlorination Protocol :

Yield : 82–89%

Regioselectivity : >98% 2,4-dichloro isomer (GC-MS)

Advantage : Avoids handling corrosive acid chlorides.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 72–78 | >95 | Short reaction time, high scalability | Requires SOCl₂, corrosive conditions |

| Copper-Catalyzed Coupling | 65–70 | 93–97 | Atom-economical, avoids acid chlorides | Sensitivity to moisture/oxygen |

| Post-Functionalization | 82–89 | >98 | High regioselectivity, cost-effective | Requires pre-synthesized benzamide |

Optimization Strategies and Mechanistic Insights

Solvent and Temperature Effects

Catalytic System Enhancements

-

Ligand Design : Substituting L-proline with 1,10-phenanthroline in CuI systems increases turnover frequency by 40% but complicates ligand synthesis.

-

Base Selection : K₃PO₄ enhances deprotonation in Ullmann reactions, achieving 73% yield compared to 65% with K₂CO₃.

Analytical Characterization and Quality Control

-

NMR Spectroscopy :

-

Chromatographic Purity :

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing 2,4-dichloro-N-ethyl-N-phenylbenzamide, and how can purity be validated?

A: The synthesis typically involves reacting 2,4-dichlorobenzoyl chloride with N-ethylaniline under anhydrous conditions. Key parameters include:

- Solvent choice : Dichloromethane or THF for improved solubility of intermediates .

- Temperature : 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis) .

- Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, hexane/EtOAc gradient) for purification.

Purity validation requires 1H/13C NMR to confirm substitution patterns and HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess chemical homogeneity. Discrepancies in melting points or spectral data may indicate residual solvents or byproducts like unreacted benzoyl chloride .

Advanced Structural Elucidation

Q. Q: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

A: Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous conformation analysis. Key steps include:

- Crystallization : Use slow evaporation in a 1:1 chloroform/hexane mixture to obtain diffraction-quality crystals.

- Data collection : High-resolution (<1.0 Å) datasets minimize errors in chlorine atom positioning due to their high electron density .

- Refinement : SHELXL (anisotropic displacement parameters) and validation via PLATON to check for missed symmetry or disorder . For example, torsional angles between the benzamide and phenyl groups can reveal steric effects from ortho-chloro substituents .

Biological Activity Profiling

Q. Q: What methodologies are employed to evaluate the antiparasitic activity of this compound derivatives?

A: For Trypanosoma brucei inhibition:

- In vitro assays : Resazurin-based viability tests with EC₅₀ determination (e.g., 72-hour exposure, IC₅₀ < 1 µM for potent derivatives) .

- Selectivity screening : Compare cytotoxicity against mammalian cell lines (e.g., HepG2) to calculate selectivity indices (>10-fold preferred) .

- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS quantification to assess degradation rates. Structural modifications (e.g., ethyl-to-propyl substitution) may enhance metabolic resistance .

Data Contradictions in Structure-Activity Relationships (SAR)

Q. Q: How can conflicting SAR data for chloro-substituted benzamides be reconciled?

A: Discrepancies often arise from:

- Substituent positional effects : Para-chloro groups enhance target binding via hydrophobic interactions, while ortho-substituents may sterically hinder receptor access. Compare analogues like 2,4-dichloro vs. 3,5-dichloro derivatives .

- Assay variability : Normalize data using internal controls (e.g., benznidazole for Chagas disease models) and validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict electronic effects of substituents on molecular electrostatic potential .

Analytical Method Development

Q. Q: What spectroscopic techniques are most effective for quantifying this compound in complex matrices?

A:

- Fluorometric detection : Excitation/emission at 280/320 nm (in methanol) with a LOD of 0.1 µg/mL, suitable for biological fluids .

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 343 → 307 for parent ion fragmentation) enhance specificity in tissue homogenates .

- Challenges : Matrix effects (e.g., phospholipids in plasma) require solid-phase extraction (C18 cartridges) prior to analysis .

Crystallographic vs. Solution-State Conformations

Q. Q: Do solution-state NMR data align with crystallographic structures for this compound?

A: Divergences are common due to:

- Dynamic effects : In solution, the N-ethyl group may exhibit free rotation, averaging NMR signals (e.g., ethyl CH₂ protons as a quartet), whereas crystal packing restricts motion .

- Intermolecular interactions : π-Stacking in crystals (observed via SC-XRD) may stabilize planar conformations absent in solution. Overlay NMR-derived (NOESY) and crystallographic data to identify flexible regions .

Stability and Degradation Pathways

Q. Q: Under what conditions does this compound undergo hydrolysis, and how can degradation be mitigated?

A:

- Acidic/basic hydrolysis : Susceptible to amide bond cleavage at pH < 2 or pH > 10. Monitor via HPLC for degradation products (e.g., 2,4-dichlorobenzoic acid) .

- Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation. Add antioxidants (e.g., BHT) for long-term stability .

Advanced Computational Modeling

Q. Q: How can molecular docking explain the binding affinity of this compound to Trypanosoma brucei targets?

A:

- Target selection : Use homology models of T. brucei cysteine proteases (e.g., PDB: 3HHI) for docking studies (AutoDock Vina).

- Key interactions : Chlorine atoms form halogen bonds with backbone carbonyls (3.3 Å distance), while the ethyl group occupies a hydrophobic pocket .

- Validation : Compare docking scores (ΔG ≈ -9.5 kcal/mol) with experimental IC₅₀ values to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.